2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride
Overview
Description
“2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 5993-97-5. It has a molecular weight of 186.64 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of similar compounds. For instance, a series of novel hybrid 3,3-dimethyl-13-(substituted-phenyl)-3,4,5,13-tetrahydro-1H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives were designed and chemically synthesized . Another study reported an expeditious synthesis of related compounds optimized by varying solvents, catalysts, and the use of microwave irradiation .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10N2O.ClH/c11-7-5-9-8-3-1-2-4-10(8)6-7;/h1-4,7,11H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used for further analysis.
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature. It has a melting point of 186-190°C .
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that the compound may undergo a michael addition-type reaction, where the exocyclic amino group of the amino-pyrimidine attacks the active cc double bond of enaminone .
Biochemical Pathways
It has been suggested that the compound may be involved in a radical mechanistic pathway .
Biochemical Analysis
Biochemical Properties
The 2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride has been associated with a wide range of biological activities including dihydrofolate reductase (DHFR) inhibition, antitumor activity, adenosine kinase inhibition, and tyrosine kinase inhibition . It interacts with these enzymes and proteins, affecting their function and contributing to its biochemical properties .
Cellular Effects
The cellular effects of this compound are diverse. Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . Therefore, the synthesis of RNA and DNA is stopped, and the cancer cells die .
Temporal Effects in Laboratory Settings
, indicating its stability under normal laboratory conditions.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c11-7-5-9-8-3-1-2-4-10(8)6-7;/h1-4,7,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUHXGBJYDPUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C=CC=CC2=N1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5993-97-5 | |
Record name | 2H-Pyrido[1,2-a]pyrimidin-3-ol, 3,4-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5993-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrido(1,2-a)pyrimidine, 3,4-dihydro-3-hydroxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005993975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,2-a]pyrinidine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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